ethyl (5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate
Description
Ethyl (5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate is a thiophene-based derivative featuring a conjugated system with a (5Z)-arylidene substituent and a 4-oxo group. Its structure includes:
- Core: A thiophene ring substituted at positions 2, 3, and 5.
- Substituents: Position 2: A 4-ethylanilino group (electron-donating alkyl chain). Position 5: A (Z)-configured arylidene group derived from 4-(diethylamino)-2-ethoxyphenyl (strong electron-donating diethylamino and ethoxy groups). Position 3: An ethyl carboxylate ester.
This compound’s design leverages π-conjugation and electron-rich substituents, which are critical for applications in optoelectronics or as a bioactive scaffold. While direct synthesis data are unavailable in the provided evidence, analogous compounds (e.g., ) suggest condensation reactions (e.g., Knoevenagel) and purification via chromatography or recrystallization .
Properties
Molecular Formula |
C28H34N2O4S |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
ethyl (5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-ethylphenyl)imino-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C28H34N2O4S/c1-6-19-11-14-21(15-12-19)29-27-25(28(32)34-10-5)26(31)24(35-27)17-20-13-16-22(30(7-2)8-3)18-23(20)33-9-4/h11-18,31H,6-10H2,1-5H3/b24-17-,29-27? |
InChI Key |
AJPZRZILIHYRKJ-FKMRTPQPSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)N=C2C(=C(/C(=C/C3=C(C=C(C=C3)N(CC)CC)OCC)/S2)O)C(=O)OCC |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C2C(=C(C(=CC3=C(C=C(C=C3)N(CC)CC)OCC)S2)O)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
ETHYL (5Z)-5-{[4-(DIETHYLAMINO)-2-ETHOXYPHENYL]METHYLIDENE}-2-[(4-ETHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a carboxylic acid derivative, while reduction could yield an alcohol or alkane .
Scientific Research Applications
ETHYL (5Z)-5-{[4-(DIETHYLAMINO)-2-ETHOXYPHENYL]METHYLIDENE}-2-[(4-ETHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, including its ability to modulate specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL (5Z)-5-{[4-(DIETHYLAMINO)-2-ETHOXYPHENYL]METHYLIDENE}-2-[(4-ETHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs from the evidence, focusing on core structures, substituents, and inferred properties:
Key Structural and Functional Insights:
Core Diversity: Thiophene-based compounds (target, ) favor planar π-systems for optoelectronic applications, while thiazolo-pyrimidine () and 4-thiazolidinone () cores offer heterocyclic diversity for biological targeting .
Substituent Effects: Electron-Donating Groups: The target’s diethylamino and ethoxy substituents enhance solubility and charge transport compared to methoxy or halogenated analogs . Steric Effects: Bulky groups (e.g., indole in ) may hinder rotational freedom, affecting binding to biological targets .
Synthetic Pathways: Arylidene formation via Knoevenagel condensation (common in ) is likely applicable to the target. Purification methods (e.g., flash chromatography in ) are standard for such polar intermediates .
Biological Relevance: The 4-ethylanilino group in the target resembles kinase inhibitor pharmacophores, while fluorine in analogs improves metabolic stability .
Biological Activity
Ethyl (5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate is a complex organic compound notable for its potential biological activities. This article explores its chemical properties, biological mechanisms, and research findings related to its pharmacological effects.
- Molecular Formula : C28H34N2O4S
- Molecular Weight : 494.6 g/mol
- IUPAC Name : this compound
- Chemical Structure : The compound features a thiophene ring, carboxylate group, and various aromatic substituents which contribute to its biological activity.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Research has demonstrated that compounds with similar structures can inhibit cancer cell proliferation, suggesting potential applications in oncology.
- Antimicrobial Properties : The presence of the thiophene moiety is often associated with antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, making them candidates for treating inflammatory diseases.
The biological activity of this compound is hypothesized to involve the following mechanisms:
- Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in cancer progression or inflammation.
- Receptor Binding : It could bind to various receptors, influencing cell signaling pathways that regulate cell growth and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Inhibition of cancer cell lines | |
| Antimicrobial | Activity against Gram-positive bacteria | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Study 1: Antitumor Efficacy
A study conducted on a series of thiophene derivatives, including this compound, revealed significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Testing
In vitro tests showed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
